molecular formula C20H19ClN6 B11292446 N~6~-benzyl-N~4~-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-benzyl-N~4~-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11292446
M. Wt: 378.9 g/mol
InChI Key: MMSNYNDUITWDDS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its kinase inhibitory and allosteric modulation properties. The structure features a 1-methyl group at the pyrazole ring, an N⁶-benzyl substituent, and an N⁴-(3-chloro-4-methylphenyl) group. These substitutions are critical for modulating electronic, steric, and solubility properties, which influence biological activity .

Properties

Molecular Formula

C20H19ClN6

Molecular Weight

378.9 g/mol

IUPAC Name

6-N-benzyl-4-N-(3-chloro-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C20H19ClN6/c1-13-8-9-15(10-17(13)21)24-18-16-12-23-27(2)19(16)26-20(25-18)22-11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H2,22,24,25,26)

InChI Key

MMSNYNDUITWDDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-BENZYL-N4-(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N6-BENZYL-N4-(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N6-BENZYL-N4-(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of protein kinases. By binding to the active site of these enzymes, it prevents the transfer of phosphate groups from ATP to target proteins. This inhibition disrupts key signaling pathways involved in cell growth, differentiation, and survival, leading to the suppression of tumor cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in N⁴ and N⁶ substituents, impacting molecular weight, solubility, and binding interactions.

Compound Name N⁴ Substituent N⁶ Substituent Molecular Weight (g/mol) Solubility (µg/mL) Key Features
Target Compound 3-Chloro-4-methylphenyl Benzyl ~379.9 (calc.) Not reported Chloro and methyl enhance lipophilicity; benzyl increases steric bulk
N⁴-(3,4-Dimethylphenyl)-N⁶-(Furan-2-ylmethyl) 3,4-Dimethylphenyl Furan-2-ylmethyl 348.4 Not reported Furan group introduces polarity; dimethylphenyl improves π-π interactions
N⁶-Ethyl Analog (CAS 878064-24-5) 3-Chloro-4-methylphenyl Ethyl 316.8 0.5 Reduced steric bulk; higher solubility due to ethyl group
N⁶-(4-Methylbenzyl)-N⁴-(2-Methylphenyl) 2-Methylphenyl 4-Methylbenzyl ~394.5 (calc.) Not reported Ortho-methyl may hinder binding; para-methylbenzyl enhances hydrophobicity

Notes:

  • Ethyl substitution at N⁶ () reduces molecular weight and increases solubility but may diminish potency due to smaller hydrophobic surface area.

Physicochemical and Pharmacokinetic Considerations

  • Solubility: The ethyl analog () has higher solubility (0.5 µg/mL) than the target compound, where benzyl likely reduces aqueous solubility.
  • Lipophilicity (LogP): Estimated LogP for the target is ~4.2 (vs. 3.5 for furan-2-ylmethyl analog), favoring blood-brain barrier penetration but risking metabolic instability .

Biological Activity

N~6~-benzyl-N~4~-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its potential as an inhibitor of key enzymes involved in various diseases, particularly cancer.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C18H19ClN6\text{C}_{18}\text{H}_{19}\text{Cl}\text{N}_6

This structure features a pyrazolo[3,4-d]pyrimidine core that is essential for its biological activity.

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class act primarily as inhibitors of casein kinase 1 (CK1), a serine/threonine kinase implicated in various cellular processes including cell cycle regulation and apoptosis. Aberrant activation of CK1 has been linked to cancer progression and central nervous system disorders .

Anticancer Activity

This compound has shown promising results in inhibiting cancer cell growth. In vitro studies have demonstrated that this compound effectively inhibits tumor growth in breast cancer models (e.g., MCF-7 cells) by inducing apoptosis and suppressing cell migration .

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/PathwayIC50 ValueReference
CK1 InhibitionCK178 nM
Tumor Growth InhibitionMCF-7 Cells0.3 - 24 µM
Apoptosis Induction--

Study 1: CK1 Inhibition

In one study, derivatives of N~6~-benzyl-N~4~-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine were evaluated for their ability to inhibit CK1. The most potent compound exhibited an IC50 value of 78 nM, indicating strong inhibitory potential against this kinase. This finding suggests that targeting CK1 could be a viable strategy for developing anticancer therapies .

Study 2: Antiproliferative Effects

A series of phenylpyrazolo[3,4-d]pyrimidine derivatives were screened for antiproliferative effects against various cancer cell lines. The results indicated that certain modifications to the pyrazolo core significantly enhanced activity against EGFR and VGFR2 kinases, with some compounds showing IC50 values as low as 0.3 µM. This highlights the potential for structural modifications to optimize therapeutic efficacy .

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